Cas no 141644-91-9 ((5-Amino-2-butyl-3-benzofuranyl)4-3-(dibutylamino)propoxyphenylmethanone)

(5-Amino-2-butyl-3-benzofuranyl)4-3-(dibutylamino)propoxyphenylmethanone structure
141644-91-9 structure
Nome del prodotto:(5-Amino-2-butyl-3-benzofuranyl)4-3-(dibutylamino)propoxyphenylmethanone
Numero CAS:141644-91-9
MF:C30H42N2O3
MW:478.666088581085
MDL:MFCD18089850
CID:835710
PubChem ID:11488441

(5-Amino-2-butyl-3-benzofuranyl)4-3-(dibutylamino)propoxyphenylmethanone Proprietà chimiche e fisiche

Nomi e identificatori

    • (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone
    • 2-Butyl-3-(4-(3-dibutylaminopropoxy)benzoyl)-5-aminobenzofuran
    • (5-AMINO-2-BUTYL-3-BENZOFURANYL)[4-[3-(DIBUTYLAMINO)PROPOXY]PHENYL]METHANONE
    • (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutyl-amino)propoxy)phenyl)methanone
    • Dronedarone
    • Methanone, (5-amino-2-butyl-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl]-
    • (5-amino-2-butyl-1-benzofuran-3-yl)[4-[3'-(di-n-butylamino)propoxy]-phenyl]-methanone
    • 2-n-butyl-3-{4-[3-(di-n-butylamino)propoxy]-benzoyl}-5-aminobenzofuran
    • 5-amino-2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl) benzofuran
    • AGN-PC-00A433
    • AK103616
    • CTK8C0411
    • KB-62896
    • MET057
    • SureCN282404
    • (5-amino-2-butyl-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone
    • SPIIBUQYWNFELT-UHFFFAOYSA-N
    • C30H42N2O3
    • AX8235155
    • Y0386
    • 644A919
    • 5-amino-2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)benzofuran
    • 5-Amino-2-butylbenzofuran-3-yl[4-[3-(dibutylamino)propoxy]phenyl
    • 5-amino-3-[4-(3-di-n-butylamino-propoxy)benzoyl]-2-n-butyl benzofuran
    • (5-Amino-2-butyl-1-benzofuran-3-yl)-(4-(3-(dibutylamino)propoxy)phenyl)methanone
    • 2-BUTYL-3-{4-[3-(DIBUTYLAMINO)PROPOXY]BENZOYL}-1-BENZOFURAN-5-AMINE
    • BDBM50568189
    • CS-M0184
    • AKOS015901880
    • DRONEDARONE HYDROCHLORIDE IMPURITY B [EP IMPUITY]
    • (5-amino-2-butyl-benzofuran-3-yl)-[4-(3-dibutylamino-propoxy)-phenyl]-methanone
    • UNII-HJS89VA2WC
    • (5-Amino-2-butyl-3-benzofuranyl)(4-(3-(dibutylamino)propoxy)phenyl)methanone
    • Methanone, (5-amino-2-butyl-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl]-; (5-Amino-2-butyl-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl]methanone; 5-Amino-2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]benzofuran
    • DTXSID00467457
    • (5-Amino-2-butyl-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone
    • Dronedarone metabolite, SR 33580
    • Methanone, (5-amino-2-butyl-3-benzofuranyl)(4-(3-(dibutylamino)propoxy)phenyl)-
    • CS-13420
    • 5-Amino-2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran
    • SCHEMBL282404
    • CHEMBL4877298
    • DB-063391
    • 2-(n-butyl)-3-(4-{3-[di(n-butyl)amino]propoxy}benzoyl)-5-aminobenzofuran
    • 141644-91-9
    • HJS89VA2WC
    • SR-33580
    • (5-Amino-2-butyl-3-benzofuranyl)4-3-(dibutylamino)propoxyphenylmethanone
    • MDL: MFCD18089850
    • Inchi: 1S/C30H42N2O3/c1-4-7-11-28-29(26-22-24(31)14-17-27(26)35-28)30(33)23-12-15-25(16-13-23)34-21-10-20-32(18-8-5-2)19-9-6-3/h12-17,22H,4-11,18-21,31H2,1-3H3
    • Chiave InChI: SPIIBUQYWNFELT-UHFFFAOYSA-N
    • Sorrisi: O(C1C([H])=C([H])C(=C([H])C=1[H])C(C1C2C([H])=C(C([H])=C([H])C=2OC=1C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])N([H])[H])=O)C([H])([H])C([H])([H])C([H])([H])N(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

Proprietà calcolate

  • Massa esatta: 478.319543g/mol
  • Carica superficiale: 0
  • XLogP3: 7.6
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta legami ruotabili: 16
  • Massa monoisotopica: 478.319543g/mol
  • Massa monoisotopica: 478.319543g/mol
  • Superficie polare topologica: 68.7Ų
  • Conta atomi pesanti: 35
  • Complessità: 584
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • Densità: 1.066
  • Punto di ebollizione: 630.151°C at 760 mmHg
  • Punto di infiammabilità: 334.904°C
  • Indice di rifrazione: 1.564
  • PSA: 68.7
  • LogP: 7.84090

(5-Amino-2-butyl-3-benzofuranyl)4-3-(dibutylamino)propoxyphenylmethanone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D762810-1g
Methanone, (5-amino-2-butyl-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl]-
141644-91-9 98%
1g
$175 2024-06-08
eNovation Chemicals LLC
D762810-5g
Methanone, (5-amino-2-butyl-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl]-
141644-91-9 98%
5g
$475 2024-06-08
TRC
A617575-100mg
(5-Amino-2-butyl-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl]methanone
141644-91-9
100mg
$ 65.00 2023-04-19
TRC
A617575-500mg
(5-Amino-2-butyl-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl]methanone
141644-91-9
500mg
$ 270.00 2023-04-19
TRC
A617575-1g
(5-Amino-2-butyl-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl]methanone
141644-91-9
1g
$ 345.00 2022-06-08
Ambeed
A174331-250mg
(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone
141644-91-9 98%
250mg
$67.0 2024-06-02
A2B Chem LLC
AA68252-5g
(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone
141644-91-9 95%
5g
$322.00 2024-04-20
Ambeed
A174331-100mg
(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone
141644-91-9 98%
100mg
$47.0 2024-06-02
Ambeed
A174331-5g
(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone
141644-91-9 98%
5g
$471.0 2024-06-02
eNovation Chemicals LLC
D762810-100mg
Methanone, (5-amino-2-butyl-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl]-
141644-91-9 98%
100mg
$95 2025-02-24
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:141644-91-9)(5-Amino-2-butyl-3-benzofuranyl)4-3-(dibutylamino)propoxyphenylmethanone
A981373
Purezza:99%
Quantità:5g
Prezzo ($):424.0